N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylamine with oxalyl chloride to form an intermediate oxalamide. This intermediate is then reacted with 2-(furan-3-yl)-2-thiomorpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxalamide linkage can produce diamine derivatives.
Scientific Research Applications
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, modulating their activity. The oxalamide linkage can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-3-yl)-2-morpholinoethyl)-N2-(3-methoxyphenyl)oxalamide
- N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methylphenyl)oxalamide
Uniqueness
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the presence of both a furan ring and a thiomorpholine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-26-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGCHZJTZLDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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